molecular formula C9H12FN3 B12435712 1-(6-Fluoropyridin-3-yl)piperazine

1-(6-Fluoropyridin-3-yl)piperazine

Cat. No.: B12435712
M. Wt: 181.21 g/mol
InChI Key: QIYKCTPMBPDDIK-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-yl)piperazine typically involves the reaction of 6-fluoropyridine with piperazine. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoropyridin-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. It acts as an agonist at these receptors, modulating their activity and influencing various physiological processes . The compound’s effects are mediated through the activation of signaling pathways associated with these receptors.

Comparison with Similar Compounds

Uniqueness: 1-(6-Fluoropyridin-3-yl)piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a multitarget agonist at dopamine and serotonin receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

QIYKCTPMBPDDIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)F

Origin of Product

United States

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